Home > Products > Screening Compounds P113017 > Sacubitril valsartan sodium anhydrous
Sacubitril valsartan sodium anhydrous - 1898188-76-5

Sacubitril valsartan sodium anhydrous

Catalog Number: EVT-15329322
CAS Number: 1898188-76-5
Molecular Formula: C48H55N6Na3O8
Molecular Weight: 913.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sacubitril valsartan sodium anhydrous is a fixed-dose combination medication primarily used for the treatment of heart failure. This compound is a combination of two active pharmaceutical ingredients: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker. The combination is marketed under various brand names, including Entresto, and has gained recognition for its efficacy in reducing cardiovascular morbidity and mortality in patients with heart failure with reduced ejection fraction. The compound was approved for medical use in the United States and European Union in 2015 and has since become a cornerstone in heart failure management .

Source

Sacubitril valsartan sodium anhydrous is derived from the individual components sacubitril and valsartan. Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat, which inhibits neprilysin. Valsartan functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. The combination enhances the pharmacological effects of both agents, providing a synergistic benefit in heart failure treatment .

Classification

This compound falls under several classifications:

  • Pharmaceutical Class: Cardiovascular agents
  • Mechanism of Action: Angiotensin receptor-neprilysin inhibitor (ARNI)
  • Chemical Classification: Organic compounds, specifically biphenyls and derivatives .
Synthesis Analysis

Methods

The synthesis of sacubitril valsartan sodium anhydrous involves multiple steps, focusing on the formation of a supramolecular complex between sacubitril and valsartan. Various synthetic routes have been documented:

  1. Initial Synthesis of Sacubitril: Sacubitril is synthesized from (S)-5-(bromomethyl)-2-pyrrolidinone and 4-biphenylboronic acid pinacol ester. This involves activation through thionyl chloride followed by reaction with succinic anhydride to yield sacubitril .
  2. Complex Formation: The sacubitril calcium salt can be neutralized to its freebase form, which is then complexed with valsartan in solvents like isopropyl acetate or acetone. This process typically yields the trisodium salt hemihydrate complex .
  3. Crystallization: Crystallization steps are crucial for isolating the desired compound in high purity. The final product is characterized by a high yield (up to 95.9%) under optimized reaction conditions .

Technical Details

The synthesis requires precise control over reaction conditions such as temperature and pH to ensure successful formation of the desired salt complex.

Molecular Structure Analysis

Structure

The molecular formula for sacubitril valsartan sodium anhydrous is represented as:

C288H330N36O48Na1815H2O\text{C}_{288}\text{H}_{330}\text{N}_{36}\text{O}_{48}\text{Na}_{18}\cdot 15\text{H}_2\text{O}

This indicates a complex structure comprising multiple ions and water molecules, reflecting its nature as a salt complex .

Data

  • Molecular Weight: Approximately 5748 g/mol
  • Physical Form: White to almost white powder
  • Melting Point: Approximately 136°C .
Chemical Reactions Analysis

Reactions

Sacubitril valsartan sodium anhydrous undergoes several chemical reactions during its metabolic process:

  1. Hydrolysis: Upon administration, the compound dissociates into its active components (sacubitrilat and valsartan) through hydrolysis in physiological conditions.
  2. Enzymatic Reactions: Sacubitrilat inhibits neprilysin, leading to increased levels of natriuretic peptides and other vasoactive substances, contributing to its therapeutic effects .

Technical Details

The stability of the compound in aqueous solutions at physiological pH (around 5 to 7) supports its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action for sacubitril valsartan sodium anhydrous involves:

  1. Neprilysin Inhibition: Sacubitrilat inhibits neprilysin, preventing the degradation of natriuretic peptides, bradykinin, and adrenomedullin. This results in vasodilation and natriuresis.
  2. Angiotensin II Receptor Blockade: Valsartan blocks angiotensin II receptors, reducing vasoconstriction and aldosterone secretion, which further aids in lowering blood pressure and reducing fluid overload in heart failure patients .

Data

Clinical studies have shown that this dual mechanism significantly improves outcomes in heart failure patients compared to traditional therapies based on angiotensin-converting enzyme inhibitors or angiotensin receptor blockers alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white powder
  • Solubility: Freely soluble in water
  • pH: Approximately 8.2
  • Melting Point: Around 136°C (onset) .

Chemical Properties

  • Partition Coefficients:
    • Sacubitril: log D = 1.29 (n-octanol/phosphate buffer pH 6.8)
    • Valsartan: log D = -1.49 (n-octanol/phosphate buffer pH 7.4) .

These properties facilitate absorption and distribution within the body.

Applications

Sacubitril valsartan sodium anhydrous is primarily used for:

  • Heart Failure Treatment: It significantly reduces the risk of hospitalization due to heart failure as well as cardiovascular mortality.
  • Research Applications: Ongoing studies are exploring its potential benefits in various cardiovascular conditions beyond heart failure, including hypertension management and post-myocardial infarction recovery strategies .
Molecular Mechanisms of Action in Cardiovascular Pathophysiology

Dual Inhibition of Neprilysin and Angiotensin II Receptor Type 1

Sacubitril/valsartan sodium anhydrous (Entresto®) is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that simultaneously targets two pivotal pathways in cardiovascular pathophysiology. Sacubitril, as a prodrug, is rapidly hydrolyzed to LBQ657, its active form, which inhibits neprilysin (NEP)—a membrane-bound endopeptidase responsible for degrading vasoactive peptides. Concurrently, valsartan selectively blocks the angiotensin II type 1 receptor (AT1R), preventing angiotensin II (Ang II)-mediated vasoconstriction, aldosterone release, and cardiac remodeling [1] [4] [6].

Neprilysin inhibition elevates levels of natriuretic peptides (NPs), bradykinin, and adrenomedullin. However, NEP also degrades vasoconstrictors like endothelin-1 and Ang II. Unopposed NEP inhibition could thus paradoxically increase adverse signaling. Valsartan’s AT1R blockade counters this by antagonizing Ang II effects, creating a balanced neurohormonal modulation [3] [6] [9]. In silico systems biology analyses reveal that this dual action synergistically attenuates cardiomyocyte cell death and extracellular matrix (ECM) remodeling—processes central to heart failure (HF) progression [9].

Key molecular interactions:

  • Sacubitril: Increases NP bioavailability by inhibiting NEP (Ki = 5 nM) [6].
  • Valsartan: Competitively binds AT1R (IC₅₀ = 0.1 nM), blocking Ang II-induced hypertrophy and fibrosis [4] [9].

Modulation of Natriuretic Peptide System in Myocardial Remodeling

The natriuretic peptide system (NPS)—comprising atrial (ANP), brain (BNP), and C-type (CNP) natriuretic peptides—exerts counter-regulatory effects against the renin-angiotensin-aldosterone system (RAAS). Sacubitril/valsartan potentiates the NPS by inhibiting NEP-mediated NP degradation, thereby enhancing cGMP-dependent signaling. This pathway mitigates myocardial hypertrophy, fibrosis, and ventricular stiffness [1] [6] [10].

Clinical evidence of NP modulation:

  • ANP dynamics: PROVE-HF trial data show ANP concentrations double within 14 days of sacubitril/valsartan initiation (baseline: 99 pg/mL; day 14: 156 pg/mL; p < 0.001). This rise precedes urinary cGMP elevation and correlates with reverse cardiac remodeling [7].
  • Fibrosis biomarkers: Sacubitril/valsartan reduces serum procollagen type I N-terminal propeptide (PINP) and procollagen type III N-terminal propeptide (PIIINP)—key markers of collagen turnover. In a study of 82 HFrEF patients, 12-month treatment decreased PINP by 36 μg/L and PIIINP by 3.0 μg/L (p < 0.001), paralleling left ventricular end-systolic volume reduction [5] [10].

Table 1: Natriuretic Peptide Dynamics and Myocardial Effects

PeptideBaseline (pg/mL)Post-Treatment (pg/mL)Change (%)Myocardial Effect
ANP99156 (day 14)+57%↑ cGMP, ↓ Fibrosis
NT-proBNP816455 (month 12)-44%↓ LV volumes, ↑ LVEF
BNP*VariableStableLimited utility

Note: BNP stabilizes due to reduced cardiac production and NEP inhibition balance; NT-proBNP (neprilysin-insensitive) better reflects unloading [7] [10].

Synergistic Neurohormonal Regulation in RAAS Suppression

The therapeutic efficacy of sacubitril/valsartan arises from synergistic interactions between NP potentiation and RAAS suppression. NEP inhibition elevates NPs, promoting vasodilation, natriuresis, and antifibrotic effects. Concurrent AT1R blockade inhibits Ang II-induced profibrotic signaling via TGF-β and collagen synthesis pathways [2] [8] [9].

Systems biology insights:Artificial neural network (ANN) analyses identify eight synergistic nodes through which sacubitril/valsartan combats cardiac remodeling:

  • PTEN inhibition (by sacubitril): Activates AKT, suppressing cardiomyocyte apoptosis.
  • Guanine nucleotide-binding protein (Gαq) inhibition (by valsartan): Attenuates ERK1/2 and ribosomal S6 kinase pathways, reducing hypertrophy.
  • Matrix metalloproteinase (MMP) downregulation: Valsartan inhibits GNA13-Src signaling, lowering MMP-2/9 activity and ECM deposition [9].

Table 2: Synergistic Effects on Key Remodeling Pathways

PathwaySacubitril EffectValsartan EffectSynergistic Outcome
Cardiomyocyte apoptosis↓ PTEN → ↑ p53/Bcl-2↓ Cell death by 40%
Hypertrophy↓ Gαq → ↓ ERK/EGFR↓ Hypertrophy signaling
ECM remodeling↑ NP/cGMP → ↓ Fibrosis↓ TGF-β/MMPs↓ Collagen I/III synthesis
Inflammation↓ TNF-α/IL-6*↓ Ang II-induced cytokines↓ Myocardial inflammation

Indirect effect via NP-mediated anti-inflammatory actions [8] [9].

Fibrosis biomarker studies confirm these mechanisms: Reductions in sST2 (a marker of mechanical stress) and NT-proBNP correlate strongly with left ventricular ejection fraction (LVEF) improvements and inverse left ventricular (LV) volume changes. Unlike sST2, NT-proBNP levels associate directly with fibrotic burden, highlighting its role in tracking ECM remodeling [10].

Properties

CAS Number

1898188-76-5

Product Name

Sacubitril valsartan sodium anhydrous

IUPAC Name

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate

Molecular Formula

C48H55N6Na3O8

Molecular Weight

913.0 g/mol

InChI

InChI=1S/C24H29N5O3.C24H29NO5.3Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;/q;;3*+1/p-3/t22-;17-,21+;;;/m01.../s1

InChI Key

PHVGTMDCHAQCRO-LWRBNZNASA-K

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.